molecular formula C24H21N7O3 B2662020 2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1019097-96-1

2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2662020
CAS RN: 1019097-96-1
M. Wt: 455.478
InChI Key: XLGDSSAAJXJFJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of the compound was not found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were not found in the available resources .

Scientific Research Applications

Cancer Research

This compound and its derivatives have been studied for their anticancer activities. A study by Al-Sanea et al. (2020) explored the synthesis of certain derivatives targeting anticancer properties, showing inhibition against several cancer cell lines, suggesting potential as new anticancer agents (Al-Sanea et al., 2020). Another research by Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, testing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, revealing some compounds with significant activity (Hassan, Hafez, & Osman, 2014).

Radiopharmaceuticals

Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, using a compound from this chemical class as a precursor, highlighting its application in neuroimaging and diagnosis (Dollé et al., 2008).

Anticonvulsant Agents

Research on "Epimidin," a novel anticonvulsant drug candidate, involved derivatives related to this compound, emphasizing the development of new pharmacological treatments for epilepsy and other seizure disorders (Severina et al., 2021).

Chemical Reactivity and Synthetic Methodology

Studies have explored the chemical reactivity of derivatives for synthesizing various heterocyclic compounds, indicating the compound's versatility as a precursor in organic synthesis. Farouk et al. (2021) discussed the synthesis of nitrogen heterocyclic compounds, providing insights into novel chemical transformations (Farouk, Ibrahim, & El-Gohary, 2021).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes derived from pyrazole-acetamide derivatives, including those related to the compound , has shown significant antioxidant activity, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).

Pharmacological Evaluations

Evaluations of heterocyclic derivatives for their pharmacological potential, including toxicity assessment, tumor inhibition, and anti-inflammatory actions, have been conducted, demonstrating the compound's importance in drug discovery (Faheem, 2018).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-15-12-20(26-21(32)13-16-8-10-18(34-2)11-9-16)31(29-15)24-27-22-19(23(33)28-24)14-25-30(22)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDSSAAJXJFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

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